An In-depth Technical Guide to the Physicochemical Properties of 3,4-dihydro-1H-pyrano[3,4-c]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 3,4-dihydro-1H-pyrano[3,4-c]pyridine
Introduction
The 3,4-dihydro-1H-pyrano[3,4-c]pyridine scaffold is a significant heterocyclic motif that has garnered attention within the realms of medicinal chemistry and drug development. As a privileged structure, it is present in a variety of biologically active molecules.[1] A thorough understanding of its fundamental physicochemical properties is paramount for researchers and scientists. This knowledge underpins successful lead optimization, formulation development, and the prediction of a compound's pharmacokinetic profile.
Molecular Structure and Properties
The foundational 3,4-dihydro-1H-pyrano[3,4-c]pyridine consists of a dihydropyran ring fused to a pyridine ring. This arrangement imparts a unique set of electronic and steric characteristics that influence its behavior in chemical and biological systems.
Chemical Structure:
Molecular Formula: C₈H₉NO
Molecular Weight: 135.16 g/mol
Physicochemical Data Summary
The following table summarizes the available and predicted physicochemical properties for 3,4-dihydro-1H-pyrano[3,4-c]pyridine and its derivatives. The lack of extensive experimental data for the parent compound necessitates the use of computational predictions and data from closely related analogs to guide researchers.
| Property | Value | Source & Comments |
| Molecular Formula | C₈H₉NO | Calculated |
| Molecular Weight | 135.16 g/mol | Calculated |
| Melting Point | 161.5 °C | Experimental value for 8-methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-ol. The parent compound's melting point is expected to be determined experimentally. |
| Boiling Point | Not available | To be determined experimentally. |
| Topological Polar Surface Area (TPSA) | 22.12 Ų | Computationally derived for the hydrochloride salt. TPSA is a key indicator of a molecule's potential for membrane permeability. |
| logP (Octanol/Water Partition Coefficient) | 1.5761 | Computationally derived for the hydrochloride salt. This value suggests a moderate degree of lipophilicity. |
| Hydrogen Bond Acceptors | 2 | Computationally derived for the hydrochloride salt. |
| Hydrogen Bond Donors | 0 | Computationally derived for the hydrochloride salt. |
| pKa | Not available | To be determined experimentally. The pyridine nitrogen is expected to be basic. |
| Solubility | Not available | To be determined experimentally in various solvents. |
Synthesis of 3,4-dihydro-1H-pyrano[3,4-c]pyridine
While various synthetic routes to substituted pyrano[3,4-c]pyridines have been reported, a general and adaptable synthesis is crucial for accessing the core scaffold and its analogs. A common strategy involves a multi-component reaction, which offers efficiency and diversity.[1][2] The following is a representative synthetic workflow.
Caption: A generalized synthetic workflow for pyrano[3,4-c]pyridine derivatives.
Experimental Protocol for Synthesis
This protocol is adapted from established methods for the synthesis of related pyranopyridine systems.[3]
-
Enamine Formation: 2,2-dimethyltetrahydro-4H-pyran-4-one is reacted with morpholine in benzene to yield a mixture of isomeric enamines.
-
Acylation: The resulting enamines are acylated with appropriate acyl chlorides under Stork conditions to form β-diketones.
-
Cyclization: The mixture of β-dicarbonyl compounds is then reacted with 2-cyanoacetamide in ethanol in the presence of a base like diethylamine. This Knoevenagel condensation leads to the formation of the pyrano[3,4-c]pyridine ring system.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step protocols for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point is a fundamental physical property indicative of a compound's purity.[4] Pure crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[5]
Caption: Workflow for melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the crystalline 3,4-dihydro-1H-pyrano[3,4-c]pyridine is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[6]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling oil or a modern digital melting point apparatus.[4][7]
-
Heating and Observation: The sample is heated rapidly to a temperature approximately 20°C below its expected melting point. The heating rate is then reduced to 1-2°C per minute.[7]
-
Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.[8]
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading. A sharp melting range is a strong indicator of high purity.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] This property is essential for purification by distillation and for understanding a compound's volatility.
Caption: Workflow for boiling point determination using the micro-method.
Step-by-Step Methodology (Micro-method): [10]
-
Sample Preparation: A small volume (a few drops) of liquid 3,4-dihydro-1H-pyrano[3,4-c]pyridine is placed in a small test tube (fusion tube).
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.
-
Heating: The fusion tube is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube).
-
Observation: As the liquid is heated, air trapped in the capillary tube will expand and escape as bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
Data Recording: The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and stop. The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[9]
Causality Behind Experimental Choices: This micro-method is advantageous as it requires a minimal amount of sample. The principle relies on the point where the vapor pressure of the liquid equals the external pressure, allowing the liquid to enter the capillary tube upon cooling.
Solubility Determination
Solubility is a critical parameter in drug development, influencing absorption and bioavailability.[11] It is typically determined in various aqueous and organic solvents.
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology (Shake-Flask Method): [12]
-
Sample Preparation: An excess amount of solid 3,4-dihydro-1H-pyrano[3,4-c]pyridine is added to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The resulting suspension is filtered through a low-binding filter or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A standard calibration curve is used for accurate quantification.
Causality Behind Experimental Choices: The shake-flask method determines the thermodynamic equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution under steady-state conditions. Using an excess of the solid ensures that a saturated solution is formed.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 3,4-dihydro-1H-pyrano[3,4-c]pyridine, the pKa of its conjugate acid indicates the pH at which the compound is 50% ionized. This is crucial for understanding its solubility, absorption, and interaction with biological targets.
Caption: Workflow for pKa determination.
Step-by-Step Methodology (Potentiometric Titration):
-
Solution Preparation: A solution of 3,4-dihydro-1H-pyrano[3,4-c]pyridine is prepared in water or a suitable co-solvent system at a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored continuously using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for determining pKa values. The pyridine nitrogen atom is expected to be the primary basic center, and its protonation will be observed during the titration.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13][14]
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